2-(4-(ethylthio)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-26-14-10-8-13(9-11-14)12-17(23)20-19-22-21-18(25-19)15-6-4-5-7-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEIYZHMVFKCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the ethylthio group: This step involves the substitution of a halogenated aromatic compound with an ethylthiol group, often using a base such as sodium hydride.
Coupling of the oxadiazole and aromatic rings: This is typically done through a condensation reaction, where the oxadiazole derivative is reacted with an aromatic amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylthio)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the aromatic rings can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(4-(ethylthio)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The aromatic rings can engage in π-π stacking interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Key Analogs
Research Implications and Gaps
- Synthetic Optimization : Higher yields (~70–80%) are reported for analogs with simpler substituents (), while sulfonamide derivatives () require multi-step synthesis .
- Contradictions : highlights antimicrobial activity for benzofuran analogs, whereas focuses on CNS targets, emphasizing substituent-dependent therapeutic divergence .
Biological Activity
The compound 2-(4-(ethylthio)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide represents a novel entry in the class of 1,3,4-oxadiazole derivatives, which have garnered attention for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an ethylthio group and a methoxyphenyl substituent, which are critical for its biological activity.
Biological Activity Overview
-
Antimicrobial Activity :
- 1,3,4-oxadiazoles have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The compound has shown promising results in preliminary tests against these pathogens.
-
Anticancer Potential :
- The anticancer activity of 1,3,4-oxadiazole derivatives is well-documented. They target various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC).
- Specifically, studies have demonstrated that compounds with oxadiazole scaffolds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
The mechanisms by which 2-(4-(ethylthio)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide exerts its effects include:
- Inhibition of Biofilm Formation : Studies show that oxadiazole derivatives can disrupt biofilm formation in bacteria, enhancing their effectiveness as antimicrobial agents.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA synthesis and repair processes in cancer cells, leading to reduced cell viability.
Antimicrobial Study
In a recent study evaluating various oxadiazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 0.5 µg/mL. This indicates a strong potential for use as an antibacterial agent.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-Ethylthio derivative | 0.5 | Staphylococcus aureus |
| Other oxadiazoles | Varies | Various pathogens |
Anticancer Study
A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | HDAC inhibition |
| A549 | 15 | Thymidylate synthase inhibition |
Q & A
What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole core. Key steps include cyclization of thiosemicarbazides under oxidative conditions and subsequent coupling with substituted acetamide derivatives. Critical parameters include:
- Temperature control : Maintaining 80–100°C during oxadiazole ring formation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency in coupling steps .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding .
- Catalysts : Use of potassium carbonate or triethylamine to facilitate nucleophilic substitutions .
How can researchers characterize the structural integrity and purity of this compound using spectroscopic methods?
Answer:
A combination of spectroscopic techniques is essential:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethylthio group at 4-phenyl, methoxyphenyl on oxadiazole) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z corresponding to CHNOS) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O-C from methoxy) confirm functional groups .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
What are the common challenges in reproducing biological activity data, and how can researchers address discrepancies?
Answer:
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or incubation times. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) .
- Compound stability : Degradation in DMSO stock solutions. Verify stability via LC-MS before assays .
- Solubility issues : Use co-solvents (e.g., PEG-400) or sonication to ensure homogeneous dispersion .
- Batch-to-batch purity : Validate synthetic batches with ≥95% purity via HPLC .
What in silico methods are recommended to predict binding affinity and pharmacokinetic properties?
Answer:
Computational strategies include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, COX-2). Focus on hydrogen bonding with oxadiazole and hydrophobic contacts with the ethylthio group .
- ADMET prediction : Tools like SwissADME assess permeability (LogP ~3.5), CYP450 inhibition risks, and bioavailability .
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with activity trends .
How do structural modifications influence bioactivity? Provide examples from analogous compounds.
Answer:
Structure-activity relationship (SAR) studies highlight:
These trends suggest that electron-donating groups on the phenyl ring enhance target engagement, while heterocycle substitutions alter pharmacokinetics .
What strategies optimize solubility and stability for in vivo studies?
Answer:
- Co-solvent systems : Use 10% DMSO + 40% PEG-400 in saline for intraperitoneal administration .
- Lyophilization : Prepare stable lyophilized powders with mannitol as a cryoprotectant .
- pH adjustment : Buffered solutions (pH 7.4) prevent hydrolysis of the acetamide moiety .
How can target engagement be validated in cellular models?
Answer:
- Thermal shift assays : Monitor protein denaturation shifts to confirm binding to kinases .
- Knockdown/overexpression : CRISPR/Cas9-modified cell lines validate target specificity (e.g., reduced activity in EGFR-knockout models) .
- Fluorescent probes : Tagged derivatives (e.g., BODIPY conjugates) track cellular localization via confocal microscopy .
How are derivatives designed to reduce off-target effects while maintaining potency?
Answer:
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Prodrug approaches : Mask polar groups (e.g., acetamide) with ester linkages to enhance selectivity .
- Fragment-based design : Replace the methoxyphenyl with smaller heterocycles (e.g., pyridine) to minimize hydrophobic interactions with non-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
